1,1,6,6-Tetraphosphono-1,6-dihydroxyhexane
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Overview
Description
1,1,6,6-Tetraphosphono-1,6-dihydroxyhexane is an organic compound with the molecular formula C6H18O14P4. This compound is characterized by the presence of four phosphono groups and two hydroxyl groups attached to a hexane backbone. It is a colorless, water-soluble solid that has significant applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,6,6-Tetraphosphono-1,6-dihydroxyhexane can be synthesized through a multi-step process involving the phosphorylation of 1,6-hexanediol. The reaction typically involves the use of phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) as phosphorylating agents. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous phosphorylation of 1,6-hexanediol using phosphorus oxychloride in a solvent such as dichloromethane. The reaction mixture is then purified through distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,1,6,6-Tetraphosphono-1,6-dihydroxyhexane undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phosphono groups can be reduced to phosphine oxides.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Formation of hexanedioic acid or hexanone derivatives.
Reduction: Formation of phosphine oxide derivatives.
Substitution: Formation of halogenated or aminated hexane derivatives.
Scientific Research Applications
1,1,6,6-Tetraphosphono-1,6-dihydroxyhexane has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry and as a ligand in catalysis.
Biology: Employed in the study of biomolecular interactions and as a probe for investigating protein-ligand binding.
Medicine: Investigated for its potential use in drug delivery systems and as a component in bone-targeting agents.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 1,1,6,6-tetraphosphono-1,6-dihydroxyhexane involves its ability to form stable complexes with metal ions through its phosphono groups. This chelation process is crucial in various applications, such as catalysis and drug delivery. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediol: A precursor in the synthesis of 1,1,6,6-tetraphosphono-1,6-dihydroxyhexane, used in polymer production.
Hexamethylene glycol: Similar in structure but lacks the phosphono groups, used in the production of polyurethanes.
1,6-Hexylene glycol: Another similar compound used in the synthesis of polyesters and polyurethanes.
Uniqueness
This compound is unique due to its multiple phosphono groups, which enhance its chelating ability and make it highly effective in applications requiring strong metal ion binding. This property distinguishes it from other similar compounds that do not possess such extensive chelating capabilities.
Properties
CAS No. |
65365-88-0 |
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Molecular Formula |
C6H18O14P4 |
Molecular Weight |
438.09 g/mol |
IUPAC Name |
(1,6-dihydroxy-1,6,6-triphosphonohexyl)phosphonic acid |
InChI |
InChI=1S/C6H18O14P4/c7-5(21(9,10)11,22(12,13)14)3-1-2-4-6(8,23(15,16)17)24(18,19)20/h7-8H,1-4H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20) |
InChI Key |
XSKDWYYJGQAOFH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(O)(P(=O)(O)O)P(=O)(O)O)CC(O)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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